molecular formula C15H20N2O B2572453 ((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2310208-73-0

((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-(dimethylamino)phenyl)methanone

Cat. No. B2572453
CAS RN: 2310208-73-0
M. Wt: 244.338
InChI Key: BCSGFWRDRRTASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)(3-(dimethylamino)phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as DMAMCL, and it is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.

Scientific Research Applications

    Fluorescent Dyes and Imaging Agents

    • Application : A new highly fluorescent sulforhodamine dye, 221SR , was designed using 7-azabicyclo[2.2.1]heptane moieties as electron-donating auxochrome groups. Compared to the prototypical dye tetramethylsulforhodamine (TMSR), 221SR exhibits significantly higher fluorescent quantum yields (Phi = 0.95 vs. Phi = 0.65 at … ).

properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-7-yl-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-16(2)14-5-3-4-11(10-14)15(18)17-12-6-7-13(17)9-8-12/h3-5,10,12-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGFWRDRRTASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline

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